molecular formula C16H18N2O4 B2402436 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-61-8

4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Cat. No.: B2402436
CAS No.: 863669-61-8
M. Wt: 302.33
InChI Key: HSFOCLWWAFICIJ-UHFFFAOYSA-N
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Description

4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a compound belonging to the quinazoline class of heterocycles. This compound combines unique structural features, including a pyrrolo ring fused with a quinazoline scaffold, contributing to its broad range of potential chemical reactions and biological activities. The carboxylic acid and butyl substituents further augment its versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves multi-step organic synthesis routes. Key synthetic steps often include:

  • Starting Materials

    : The synthesis begins with readily available materials like quinazoline derivatives and butyl-substituted reagents.

  • Cyclization Reactions

    : The core pyrrolo[1,2-a]quinazoline structure is formed through cyclization reactions, often facilitated by acidic or basic catalysts.

  • Oxidation and Substitution

    : Functionalization steps introduce the dioxo, carboxylic acid, and butyl groups via controlled oxidation and substitution reactions.

  • Industrial Production

    : Industrial-scale synthesis may involve variations of batch and continuous flow methods, optimizing yield and purity through carefully controlled reaction parameters.

Chemical Reactions Analysis

4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes a variety of chemical reactions:

  • Oxidation

    : The compound can be further oxidized to introduce additional functional groups or modify its oxidation state, typically using reagents like potassium permanganate.

  • Reduction

    : Reduction reactions, such as hydrogenation using palladium catalysts, can selectively reduce specific moieties within the compound.

  • Substitution

    : Nucleophilic and electrophilic substitution reactions can replace hydrogen atoms on the aromatic ring or substituents, using reagents like halides or alkylating agents.

Scientific Research Applications

4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has broad applications in scientific research:

  • Chemistry

    : In organic synthesis, it serves as an intermediate for more complex heterocycles and pharmaceuticals.

  • Biology

    : Studies have explored its role in modulating biological pathways and potential as a lead compound in drug discovery.

  • Medicine

    : The compound's biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.

  • Industry

    : Its chemical properties have applications in materials science and catalysis.

Mechanism of Action

The mechanism by which 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid exerts its effects involves interactions with specific molecular targets:

  • Molecular Targets

    : The compound targets enzymes and receptors involved in critical biological pathways, such as protein kinases and G-protein coupled receptors.

  • Pathways

    : It influences signaling pathways related to cell growth, apoptosis, and immune responses, potentially leading to therapeutic effects in cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparison with other similar compounds highlights its uniqueness:

  • Quinazoline Derivatives

    : Compared to other quinazoline derivatives, it exhibits unique structural features that enhance its chemical reactivity and biological activity.

  • Similar Compounds

    : Similar compounds include 4-butyl-1,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinazoline-6-carboxylic acid and 4-butyl-3,5-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, which share the core quinazoline structure but differ in functionalization and biological activity.

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Properties

IUPAC Name

4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFOCLWWAFICIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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